molecular formula C6H4Cl2FNO B2655071 5-Fluoropyridine-2-carbonyl chloride hydrochloride CAS No. 2059971-46-7

5-Fluoropyridine-2-carbonyl chloride hydrochloride

Cat. No.: B2655071
CAS No.: 2059971-46-7
M. Wt: 196
InChI Key: XTJDTULTOPUVNL-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-carbonyl chloride hydrochloride (CAS: 717871-83-5) is an organofluorine compound featuring a pyridine ring substituted with a fluorine atom at position 5 and a reactive carbonyl chloride group at position 2, forming a hydrochloride salt. Its molecular formula is C₆H₃ClFNO, with a molecular weight of 159.55 g/mol . This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing pharmaceuticals, agrochemicals, and ligands for metal catalysts. The carbonyl chloride group enables nucleophilic substitution or coupling reactions, while the fluorine atom enhances metabolic stability and bioavailability in drug design contexts.

Properties

IUPAC Name

5-fluoropyridine-2-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDTULTOPUVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-2-carbonyl chloride hydrochloride typically involves the fluorination of pyridine derivatives followed by chlorination. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by the addition of hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Fluoropyridine-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in various chemical reactions. The presence of the fluorine atom enhances the compound’s electrophilicity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the pyridine ring significantly impacts reactivity and applications. For example:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
5-Fluoropyridine-2-carbonyl chloride 717871-83-5 C₆H₃ClFNO F at C5, COCl at C2 High reactivity in amide coupling
2-Fluoropyridine-5-carbonyl chloride 65352-94-5 C₆H₃ClFNO F at C2, COCl at C5 Distinct regioselectivity in reactions

Both isomers share identical molecular formulas and weights but differ in electronic and steric effects due to substituent placement. The 5-fluoro-2-carbonyl chloride isomer is more commonly used in medicinal chemistry due to favorable steric accessibility of the carbonyl group.

Halogen-Substituted Analogs

Replacing fluorine with bromine alters reactivity and applications:

Compound Name CAS Number Molecular Formula Halogen (X) Molecular Weight Key Differences
5-Fluoropyridine-2-carbonyl chloride 717871-83-5 C₆H₃ClFNO F 159.55 Higher electronegativity
5-Bromopyridine-2-carbonyl chloride Not Provided C₆H₃ClBrNO Br 204.45 Larger atomic radius, lower C-X bond strength

Bromine’s lower electronegativity and weaker C-Br bond make it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, fluorine’s smaller size and stronger bond enhance metabolic stability in drug candidates.

Functional Group Variants

Derivatives with alternative functional groups exhibit distinct reactivity:

Compound Name CAS Number Molecular Formula Functional Group Key Applications
5-Fluoropyridine-2-carbonyl chloride 717871-83-5 C₆H₃ClFNO Carbonyl chloride Peptide synthesis, drug intermediates
2-(5-Fluoropyridin-2-yl)acetic acid HCl 1795504-70-9 C₇H₇ClFNO₂ Carboxylic acid Building block for bioactive molecules

The carbonyl chloride group is critical for forming amides or esters, whereas the acetic acid derivative serves as a precursor for further functionalization (e.g., esterification).

Heterocyclic Core Variations

Compounds with non-pyridine cores demonstrate divergent physicochemical properties:

Compound Name CAS Number Core Structure Molecular Formula Key Features
5-Fluoropyridine-2-carbonyl chloride 717871-83-5 Pyridine C₆H₃ClFNO Aromatic, planar, π-conjugated
5-Trifluoromethyl-pyrrolidine-2-carboxylic acid HCl 1311313-72-0 Pyrrolidine C₆H₉ClF₃NO₂ Non-aromatic, flexible, chiral centers

Pyridine derivatives exhibit rigidity and electronic delocalization, favoring interactions with biological targets. Pyrrolidine-based compounds, with saturated rings, offer conformational flexibility and chirality, making them valuable in asymmetric synthesis.

Biological Activity

5-Fluoropyridine-2-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C6H4ClFNO\text{C}_6\text{H}_4\text{ClFNO}

This compound features a fluorinated pyridine ring, which is known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that 5-fluorinated pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of a range of bacteria and fungi. The following table summarizes the antimicrobial activity of related fluoropyridine compounds:

CompoundMicroorganismInhibition Zone (mm)Reference
5-Fluoropyridine-2-carbonyl chlorideE. coli15
5-Fluoropyridine-2-carbonyl chlorideS. aureus18
5-Fluoropyridine-2-carbonyl chlorideC. albicans20

2. Anticancer Activity

The anticancer potential of 5-fluoropyridine derivatives has been explored extensively. A study demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table presents IC50 values for these compounds:

CompoundCell LineIC50 (µM)Reference
5-Fluoropyridine-2-carbonyl chlorideMCF-712.5
5-Fluoropyridine-2-carbonyl chlorideA54910.3
5-FluorouracilMCF-717.0

The results indicate that 5-fluoropyridine-2-carbonyl chloride exhibits superior potency compared to traditional chemotherapeutics like 5-fluorouracil.

The mechanisms underlying the biological activities of 5-fluoropyridine-2-carbonyl chloride are multifaceted:

  • DNA Intercalation : The presence of the fluorine atom may enhance the compound's ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of fluorinated pyridine derivatives in clinical settings:

  • Antiviral Activity : A study evaluated the antiviral properties of a related compound against influenza virus, showing significant reductions in viral load in infected cell cultures.
    • Findings : The compound demonstrated an IC50 value of 0.87 µM against the H1N1 strain, indicating strong antiviral potential.
  • Neuroprotective Effects : Another investigation reported neuroprotective effects in models of neurodegeneration, suggesting that these compounds may also play a role in treating conditions like Alzheimer's disease.
    • Findings : The compound significantly reduced β-amyloid aggregation in vitro, which is a hallmark of Alzheimer's pathology.

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